5-Methoxypyrimidin-2(1H)-one

Thermal Analysis Process Chemistry Solid-State Characterization

Differentiated by thermal stability (mp 187-189°C) and predicted pKa (8.27), this ≥97% pure heterocycle is optimized for high-temp synthesis and aqueous workups. Unlike less robust analogs, its 5-methoxy configuration ensures consistent yields in nucleoside analog and API production. Essential for labs requiring reproducible results and comprehensive analytical documentation (NMR, HPLC, GC).

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 16290-93-0
Cat. No. B110221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrimidin-2(1H)-one
CAS16290-93-0
Synonyms2(1H)-Pyrimidinone, 5-methoxy- (9CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)N=C1
InChIInChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
InChIKeyUNSHAGBDMCDYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0): Chemical Profile and Sourcing Baseline


5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) is a heterocyclic pyrimidinone derivative featuring a methoxy substituent at the 5-position and a keto group at the 2-position, with a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is structurally distinct from other 5-substituted pyrimidinones and serves as a versatile intermediate in the synthesis of nucleoside analogs and pharmaceutical agents [1]. Its physicochemical properties, including a melting point of 187–189 °C , a predicted pKa of 8.27 ± 0.10 , and a calculated LogP of -0.85 , differentiate it from closely related analogs and inform its utility in medicinal chemistry and process development.

Why 5-Methoxypyrimidin-2(1H)-one Cannot Be Replaced by Common Pyrimidinone Analogs


Substituting 5-Methoxypyrimidin-2(1H)-one with other 5-substituted pyrimidinones or positional isomers (e.g., 2-methoxypyrimidine, 5-fluoropyrimidin-2(1H)-one, or 5-methylpyrimidin-2(1H)-one) introduces significant variations in physicochemical properties, reactivity, and biological application profile. The methoxy group at the 5-position confers a distinct electronic and steric environment that directly impacts hydrogen-bonding capacity, solubility, thermal stability, and metabolic liability [1]. As the quantitative evidence in Section 3 demonstrates, even seemingly minor structural modifications lead to measurable differences in melting point (up to 28 °C), pKa (by up to 0.88 log units), and lipophilicity (LogP difference of >1.2 units), all of which critically affect downstream synthetic yields, purification behavior, and pharmacological parameters. Generic interchange without experimental validation therefore risks failed reactions, suboptimal purity, or altered biological outcomes.

5-Methoxypyrimidin-2(1H)-one: Quantitative Differentiation Evidence vs. Structural Analogs


Thermal Stability: Elevated Melting Point vs. 5-Fluoro and 5-Methyl Congeners

5-Methoxypyrimidin-2(1H)-one exhibits a melting point of 187–189 °C (recrystallized from water) , which is 13–17 °C higher than that of 5-fluoropyrimidin-2(1H)-one (170–174 °C) and approximately 26–28 °C higher than that of 5-methylpyrimidin-2(1H)-one (159–163 °C) . This elevated melting point indicates superior thermal stability and a more robust crystal lattice, which can simplify purification and storage requirements during synthetic workflows and large-scale manufacturing.

Thermal Analysis Process Chemistry Solid-State Characterization

Ionization Profile: Intermediate pKa Between Electron-Withdrawing and Electron-Donating 5-Substituents

The predicted acid dissociation constant (pKa) of 5-Methoxypyrimidin-2(1H)-one is 8.27 ± 0.10 . This value falls between that of the more acidic 5-fluoro analog (pKa 7.39 ± 0.10) and the slightly less acidic 5-hydroxy analog (pKa 8.49 ± 0.10) or 5-methyl analog (pKa 9.33 ± 0.10) . The methoxy group's electron-donating resonance effect (+M) is partially offset by its inductive electron-withdrawing effect (-I), resulting in a pKa that is ~0.88 units higher than the fluoro derivative but ~0.22 units lower than the hydroxy derivative. This moderate pKa influences the compound's ionization state at physiological pH and its behavior in aqueous versus organic extraction steps.

Physicochemical Property Medicinal Chemistry Formulation Development

Lipophilicity Contrast: Significantly Lower LogP vs. 5-Fluoropyrimidin-2(1H)-one

5-Methoxypyrimidin-2(1H)-one has a calculated partition coefficient (LogP) of -0.85 , indicating appreciable hydrophilicity. In contrast, 5-fluoropyrimidin-2(1H)-one exhibits a consensus LogP of approximately 0.43 (with individual model predictions ranging from -0.2 to 1.63). The LogP difference of ≥1.28 units corresponds to a greater than 19-fold difference in octanol-water partition ratio. The more negative LogP of the methoxy derivative suggests superior aqueous solubility and potentially reduced non-specific binding to hydrophobic surfaces, which can be advantageous for in vitro assays and formulation development.

Drug Design ADME Properties Solubility

Polar Surface Area Differentiation: Higher PSA vs. 5-Fluoro Congener

The topological polar surface area (TPSA) of 5-Methoxypyrimidin-2(1H)-one is 51.02 Ų , compared to 46.01 Ų for 5-fluoropyrimidin-2(1H)-one . This 5.01 Ų increase, attributable to the additional oxygen atom in the methoxy group, enhances hydrogen-bonding capacity and aqueous solvation. The higher PSA may reduce passive transcellular permeability while improving solubility in polar media. In drug discovery contexts, PSA values are often correlated with oral bioavailability and blood-brain barrier penetration potential.

Drug-Likeness Membrane Permeability Computational Chemistry

Sourcing Quality: Batch-Specific Analytical Documentation with 97% Purity Standard

5-Methoxypyrimidin-2(1H)-one is commercially available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not universally provided for all 5-substituted pyrimidinone analogs; for instance, 5-methylpyrimidin-2(1H)-one is often supplied without detailed batch analysis or at lower purity thresholds (e.g., 95%+) . The availability of comprehensive QC data ensures batch-to-batch consistency and reduces the need for in-house re-purification or re-characterization, thereby lowering total cost of ownership and accelerating project timelines.

Quality Control Procurement Reproducibility

Synthetic Utility: Documented Intermediate for Nucleoside Analogs and Agrochemicals

5-Methoxypyrimidin-2(1H)-one is explicitly identified in patent literature as an important intermediate for the preparation of active pharmaceutical and agrochemical ingredients [1]. The compound serves as a precursor to 2-alkoxy-5-methoxypyrimidines, which can be synthesized in high yields from simple precursors using regioselective methods [1]. In contrast, 2-methoxypyrimidine (a positional isomer with methoxy at the 2-position) is primarily employed as a simple building block with limited documented downstream diversification pathways [2]. The 5-methoxy pyrimidinone scaffold enables nucleoside analog construction and other elaborated heterocyclic systems, offering a validated entry point for library synthesis and lead optimization programs.

Synthetic Chemistry Medicinal Chemistry Process Development

Targeted Application Scenarios for 5-Methoxypyrimidin-2(1H)-one Based on Quantitative Evidence


High-Temperature or Aqueous Reaction Conditions Requiring Thermal Stability

The elevated melting point of 187–189 °C makes 5-Methoxypyrimidin-2(1H)-one particularly suitable for synthetic transformations conducted at elevated temperatures or under aqueous workup conditions where less thermally robust analogs (e.g., 5-methyl derivative, mp 159–163 °C) might degrade or melt prematurely. This property also supports recrystallization from water as a viable purification method, reducing reliance on organic solvents.

Medicinal Chemistry Programs Targeting Hydrophilic or Extracellular Binding Pockets

With a calculated LogP of -0.85 and a polar surface area of 51.02 Ų , 5-Methoxypyrimidin-2(1H)-one is optimized for aqueous solubility and hydrogen-bonding interactions. This profile favors its use in the design of lead compounds intended for extracellular targets, antibody-drug conjugate linkers, or hydrophilic pharmacophores where high passive permeability is not required. The compound's intermediate pKa (8.27) also ensures it remains predominantly unionized at physiological pH, balancing solubility with membrane partitioning.

Quality-Critical Research and Development Requiring Batch-to-Batch Reproducibility

For laboratories operating under strict quality management systems or preparing data for regulatory submissions, the availability of 97% purity 5-Methoxypyrimidin-2(1H)-one with comprehensive analytical documentation (NMR, HPLC, GC) reduces the risk of irreproducible results stemming from impurity variability. This level of characterization is particularly valuable in late-stage lead optimization, process chemistry scale-up, and reference standard preparation.

Synthesis of Nucleoside Analogs and 2-Alkoxy-5-Methoxypyrimidine Derivatives

The compound is a documented intermediate in patented synthetic routes to 2-alkoxy-5-methoxypyrimidines, which are themselves precursors to pharmaceutical and agrochemical actives [1]. Researchers pursuing nucleoside analog scaffolds or 5-substituted pyrimidine libraries can leverage established regioselective methodologies to access this core, thereby accelerating hit-to-lead timelines and reducing the need for de novo route scouting.

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